2-(6-Methoxyquinolin-2-yl)propan-2-amine
Description
2-(6-Methoxyquinolin-2-yl)propan-2-amine is a tertiary amine featuring a quinoline core substituted with a methoxy group at the 6-position and a propan-2-amine moiety at the 2-position.
Properties
IUPAC Name |
2-(6-methoxyquinolin-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,14)12-7-4-9-8-10(16-3)5-6-11(9)15-12/h4-8H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMVXFNUDKBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(C=C1)C=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyquinolin-2-yl)propan-2-amine typically involves the reaction of 6-methoxyquinoline with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 6-methoxyquinoline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methoxyquinolin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituted Quinoline Derivatives
- 6-Methoxyquinolin-4-yl Derivatives The precursor (S)-((2S,4R,8R)-8-ethylquinuclidin-2-yl)methanamine () shares the 6-methoxyquinoline core but differs in substitution position (4-yl vs. 2-yl). The 4-position substitution may alter steric interactions in receptor binding compared to the 2-position, impacting pharmacological activity.
Methoxynaphthalene and Naproxen Derivatives
- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide This compound (–3) replaces the quinoline core with a methoxynaphthalene group and features an amide bond instead of an amine.
Methoxyphenyl-Substituted Propan-2-amines
- 2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag) This derivative () substitutes quinoline with a 4-methoxyphenyl group.
Halogenated Phenyl Derivatives
Pyridine and Naphthalene Derivatives
- 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1192356-25-4, ) The trifluoromethyl-pyridine group increases electronegativity and metabolic stability compared to methoxyquinoline. The CF₃ group also enhances lipophilicity.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
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